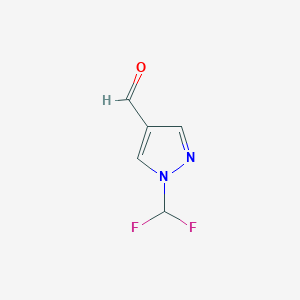![molecular formula C8H10N2O2S B1472472 2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid CAS No. 1558218-86-2](/img/structure/B1472472.png)
2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
説明
科学的研究の応用
Antiproliferative Activity in Cancer Research
Compounds related to 2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines . These compounds have shown potential in inhibiting the growth of cancer cells, with some displaying low micromolar GI50 values, indicating their effectiveness in stopping cell proliferation at low concentrations. The most potent compounds in this category have been found to induce apoptosis, the programmed cell death, which is a desirable effect when targeting cancer cells.
Fluorescence-Based pH Sensing
A derivative of the compound has been identified as a potent pH indicator, which can be used for fluorescence intensity-based and ratiometric pH sensing . This application is particularly useful in biological and chemical research where precise measurement of pH is crucial, such as in the study of cellular processes that are pH-dependent.
Herbicidal Applications
The structural analogs of 2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid have been explored as herbicides . These compounds have been used to control undesired vegetation and specific weeds like barnyardgrass in rice fields. The effectiveness of these compounds as herbicides can contribute significantly to agricultural productivity by protecting crops from competitive weed growth.
Synthetic Chemistry
In synthetic chemistry, these compounds serve as intermediates in the preparation of more complex molecules . The iodine-mediated electrophilic cyclization and Suzuki cross-coupling reactions are some of the synthetic pathways utilized to create a variety of derivatives with potential applications in medicinal chemistry and material science.
Pharmacological Properties Enhancement
The hetero-Diels–Alder reaction has been applied to transform related 5-ene-4-thiazolidinones into thiopyrano[2,3-d]thiazoles, which retain or improve pharmacological properties while removing problematic features from the molecules . This transformation is significant in drug development, where the enhancement of pharmacological properties is a key objective.
Molecular Probes in Biochemistry
Due to their fluorescent properties, these compounds can be used as molecular probes in biochemistry . They can help in tracking and analyzing biochemical processes by binding to specific molecules within cells and emitting fluorescence, which can be detected and measured.
特性
IUPAC Name |
2-(1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-8(12)3-7-5-4-13-2-1-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZARVNJEDHUIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NN=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1472394.png)
![2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1472395.png)

![1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1472398.png)





![1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1472408.png)
![1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1472409.png)